An In-depth Technical Guide to (S)-H8-BINAP: Structure, Properties, and Applications in Asymmetric Catalysis
An In-depth Technical Guide to (S)-H8-BINAP: Structure, Properties, and Applications in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chiral ligand (S)-H8-BINAP, a cornerstone in the field of asymmetric catalysis. We will delve into its chemical structure, physicochemical properties, and its pivotal role in the enantioselective synthesis of high-value chemical compounds. This document is intended to be a valuable resource for researchers, chemists, and professionals in the pharmaceutical and fine chemical industries.
Core Chemical Identity and Structure
(S)-H8-BINAP, with the full chemical name (S)-(−)-2,2′-Bis(diphenylphosphino)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl, is a chiral diphosphine ligand. Its structure is characterized by a C₂-symmetric atropisomeric biaryl scaffold, which creates a well-defined chiral environment around a metal center. This chirality is fundamental to its ability to induce high enantioselectivity in catalytic reactions.
The key structural feature of H8-BINAP is the partial hydrogenation of the binaphthyl backbone compared to its parent compound, BINAP. This structural modification has been shown to enhance the catalytic activity and enantioselectivity in certain reactions.[1]
Chemical Structure:
Caption: 2D representation of the (S)-H8-BINAP molecule.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (S)-H8-BINAP is essential for its effective application in synthesis, including handling, storage, and reaction setup.
| Property | Value | Reference |
| Molecular Formula | C₄₄H₄₀P₂ | [2][3][4] |
| Molecular Weight | 630.74 g/mol | [2][3][4] |
| Appearance | Off-white to pale yellow powder | [2][4] |
| Melting Point | 207-208 °C | |
| Boiling Point | 745.6 ± 60.0 °C (Predicted) | |
| Optical Rotation | [α]²⁰/D -69.1° (c=0.5165, Toluene) | |
| Solubility | Generally soluble in common organic solvents such as toluene, THF, and dichloromethane. | |
| CAS Number | 139139-93-8 | [2][3][4] |
Applications in Asymmetric Catalysis
(S)-H8-BINAP is a highly effective chiral ligand for a variety of metal-catalyzed asymmetric reactions. It is most renowned for its application in ruthenium-catalyzed asymmetric hydrogenations of unsaturated compounds.
Asymmetric Hydrogenation of Unsaturated Carboxylic Acids
One of the most significant applications of (S)-H8-BINAP is in the ruthenium-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids. This methodology provides a direct route to enantiomerically enriched carboxylic acids, which are valuable building blocks in the synthesis of pharmaceuticals and other bioactive molecules.
A notable example is the synthesis of the non-steroidal anti-inflammatory drug (NSAID) (S)-Ibuprofen, which has been achieved with high enantioselectivity (up to 97% ee) using a Ru(II)-(S)-H8-BINAP catalyst.[1] This demonstrates the industrial potential of this catalytic system.
Experimental Protocols
General Procedure for Asymmetric Hydrogenation of an α,β-Unsaturated Carboxylic Acid
The following is a representative experimental protocol for the asymmetric hydrogenation of an α,β-unsaturated carboxylic acid using a pre-formed Ru(OAc)₂[(S)-H8-BINAP] catalyst.
Materials:
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Ru(OAc)₂[(S)-H8-BINAP] catalyst
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α,β-Unsaturated carboxylic acid (substrate)
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Methanol (degassed)
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High-pressure autoclave equipped with a magnetic stir bar
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Hydrogen gas (high purity)
Procedure:
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In a glovebox, a glass liner for the autoclave is charged with Ru(OAc)₂[(S)-H8-BINAP] (substrate-to-catalyst ratio typically ranging from 100:1 to 1000:1).
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The α,β-unsaturated carboxylic acid is added to the liner.
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Degassed methanol is added to dissolve the substrate and catalyst.
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The glass liner is placed inside the autoclave, and the system is sealed.
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The autoclave is removed from the glovebox and purged several times with hydrogen gas.
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The autoclave is pressurized with hydrogen to the desired pressure (e.g., 4-10 atm).
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The reaction mixture is stirred at a specified temperature (e.g., 25-50 °C) for the required time (typically 12-24 hours), monitoring the hydrogen uptake.
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Upon completion, the autoclave is cooled to room temperature, and the excess hydrogen is carefully vented.
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The solvent is removed in vacuo, and the residue is purified by an appropriate method (e.g., column chromatography or crystallization) to yield the enantiomerically enriched carboxylic acid.
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The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
Catalytic Cycle and Mechanism
The mechanism of the Ru-(S)-H8-BINAP catalyzed asymmetric hydrogenation of unsaturated carboxylic acids is believed to proceed through a catalytic cycle involving a ruthenium hydride species.
Caption: Proposed catalytic cycle for Ru/(S)-H8-BINAP hydrogenation.
The catalytic cycle is initiated by the reaction of the Ru(OAc)₂[(S)-H8-BINAP] precatalyst with molecular hydrogen to form a cationic ruthenium monohydride species, which is the active catalyst. The unsaturated substrate then coordinates to the ruthenium center. This is followed by the key enantioselective step: the migratory insertion of the olefin into the ruthenium-hydride bond. The resulting ruthenium alkyl intermediate then reacts with another molecule of hydrogen to release the saturated product and regenerate the active ruthenium hydride catalyst, thus completing the cycle. The chiral environment created by the (S)-H8-BINAP ligand dictates the facial selectivity of the hydride attack on the coordinated olefin, leading to the formation of one enantiomer in excess.
Conclusion
(S)-H8-BINAP has established itself as a privileged chiral ligand in the field of asymmetric catalysis. Its unique structural features and demonstrated efficacy, particularly in ruthenium-catalyzed asymmetric hydrogenations, have made it an invaluable tool for the synthesis of enantiomerically pure compounds. The continued exploration of its applications and the development of new catalysts based on its scaffold promise to further advance the capabilities of modern synthetic chemistry.
